molecular formula C22H15FN2O2S B11514217 (2Z)-2-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11514217
M. Wt: 390.4 g/mol
InChI Key: IRTDMLYKHIWUGP-ODLFYWEKSA-N
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Description

2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-a][1,3]benzimidazole structure, followed by the introduction of the 2-fluorophenyl and 2-furyl groups. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce fully saturated derivatives.

Scientific Research Applications

2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one include other thiazolo[3,2-a][1,3]benzimidazole derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications.

Uniqueness

What sets 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one apart is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the 2-fluorophenyl and 2-furyl groups, along with the methylene bridge, makes this compound particularly interesting for further research and development.

Properties

Molecular Formula

C22H15FN2O2S

Molecular Weight

390.4 g/mol

IUPAC Name

(2Z)-2-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C22H15FN2O2S/c1-12-7-9-17-20(13(12)2)24-22-25(17)21(26)19(28-22)11-14-8-10-18(27-14)15-5-3-4-6-16(15)23/h3-11H,1-2H3/b19-11-

InChI Key

IRTDMLYKHIWUGP-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5F)/SC3=N2)C

Canonical SMILES

CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5F)SC3=N2)C

Origin of Product

United States

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